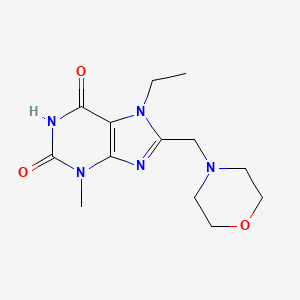
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxadiazoles and has been extensively studied for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In biochemistry, it has been studied for its interaction with enzymes and proteins. In materials science, it has been explored for its potential use as a building block for the synthesis of functional materials.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as those containing the indole nucleus, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
It is known that similar compounds, such as n-methylbenzenesulfonamide, are soluble in water , which may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is likely that this compound induces a variety of molecular and cellular changes that contribute to its overall biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is its versatility in various lab experiments. It can be easily synthesized and modified to yield derivatives with different biological activities. However, one limitation is its potential toxicity, which may affect its use in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. One direction is the investigation of its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo and to identify the specific proteins and pathways that it targets. Another direction is the exploration of its use as a building block for the synthesis of functional materials. Its unique chemical structure may allow for the development of new materials with specific properties. Finally, the development of derivatives with improved biological activity and reduced toxicity is another area of future research.
Métodos De Síntesis
The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves the reaction of furfurylamine with phenylsulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then reacted with ethyl chloroformate and sodium azide to yield the desired oxadiazole compound. The reaction scheme is shown below:
Propiedades
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-13(11-7-4-8-21-11)15-14-17-16-12(22-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYEKGAHFCDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

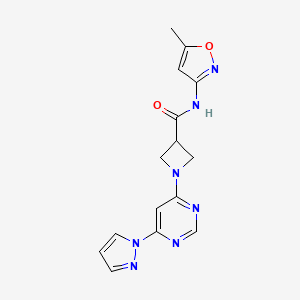


![2,2-Difluoro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2788197.png)
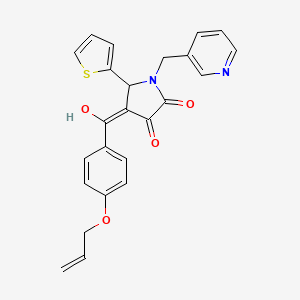

![3-(3,4-dimethoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788200.png)

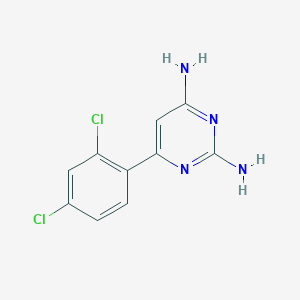
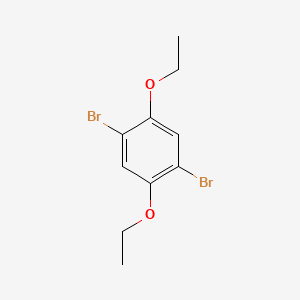
![7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788205.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2788207.png)
